
N-(1,3-benzothiazol-4-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzothiazol-4-yl)benzamide is a compound that belongs to the benzothiazole family, which is known for its diverse biological activities and significant role in medicinal chemistry Benzothiazoles are bicyclic structures consisting of a benzene ring fused to a thiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-4-yl)benzamide typically involves the reaction of 2-aminobenzenethiol with benzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-(1,3-benzothiazol-4-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as triethylamine or pyridine in organic solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Substituted benzamides
Aplicaciones Científicas De Investigación
N-(1,3-benzothiazol-4-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial, antifungal, and anticancer properties. It has shown promising activity against various bacterial and fungal strains.
Medicine: Explored as a potential therapeutic agent for the treatment of diseases such as cancer, bacterial infections, and neurodegenerative disorders.
Mecanismo De Acción
The mechanism of action of N-(1,3-benzothiazol-4-yl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound has been shown to inhibit enzymes such as dihydroorotase, DNA gyrase, and peptide deformylase, which are essential for bacterial growth and survival.
Pathways Involved: It interferes with bacterial cell wall synthesis, DNA replication, and protein synthesis, leading to the inhibition of bacterial growth and proliferation.
Comparación Con Compuestos Similares
Similar Compounds
- N-(1,3-benzothiazol-2-yl)benzamide
- N-(1,3-benzothiazol-4-yl)-4-nitrobenzamide
- N-(1,3-benzothiazol-2-yl)-4-methoxybenzamide
Uniqueness
N-(1,3-benzothiazol-4-yl)benzamide stands out due to its unique substitution pattern on the benzothiazole ring, which imparts distinct chemical and biological properties. This compound exhibits higher potency and selectivity against certain bacterial strains compared to its analogs, making it a valuable candidate for further research and development .
Propiedades
Número CAS |
408315-48-0 |
|---|---|
Fórmula molecular |
C14H10N2OS |
Peso molecular |
254.31 g/mol |
Nombre IUPAC |
N-(1,3-benzothiazol-4-yl)benzamide |
InChI |
InChI=1S/C14H10N2OS/c17-14(10-5-2-1-3-6-10)16-11-7-4-8-12-13(11)15-9-18-12/h1-9H,(H,16,17) |
Clave InChI |
ZOCOVXQFVIFRAX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC2=C3C(=CC=C2)SC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


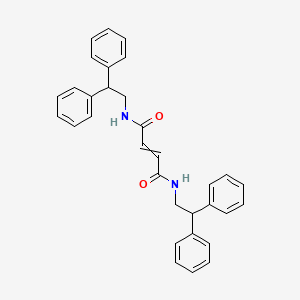

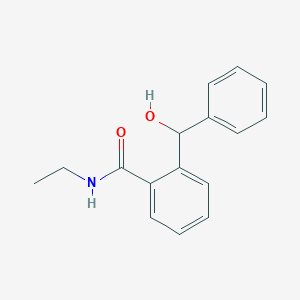
ethanenitrile](/img/structure/B14237737.png)
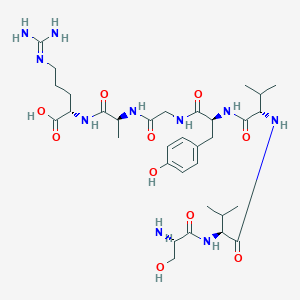
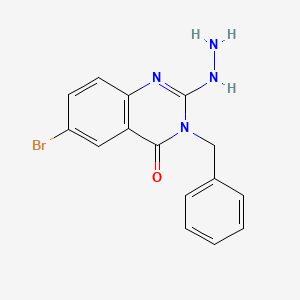

![5-[(4-Butoxyphenyl)ethynyl]-1,3-difluoro-2-isothiocyanatobenzene](/img/structure/B14237799.png)
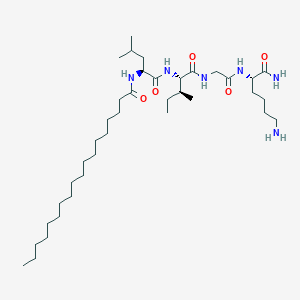
![N-(4-Methoxyphenyl)-N'-[4-(3-methylphenyl)-5-(pyridin-4-yl)-1,3-thiazol-2-yl]urea](/img/structure/B14237808.png)
![Propan-2-yl 4-[(trifluoromethanesulfonyl)oxy]benzoate](/img/structure/B14237810.png)

![2,2'-[(4-Amino-2-chloro-5-nitrophenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14237822.png)

